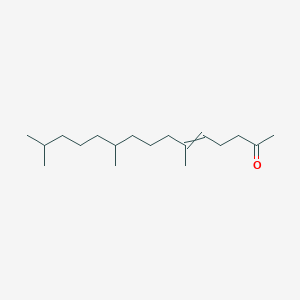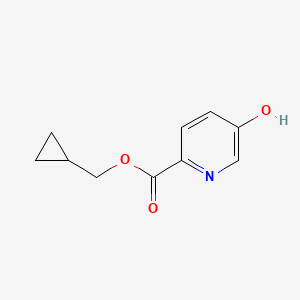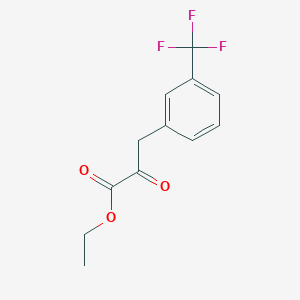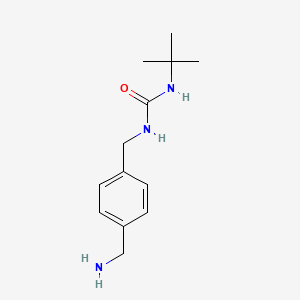
6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE
Vue d'ensemble
Description
6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE is an organic compound with the molecular formula C₁₈H₃₄O. It is also known by other names such as 5-pentadecen-2-one, 6,10,14-trimethyl-. This compound is characterized by its unique structure, which includes a ketone functional group and multiple methyl groups. It is commonly used in various scientific and industrial applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method is the acid-catalyzed aldol condensation of 6,10,14-trimethylpentadecan-2-one with an aldehyde, followed by dehydration to form the enone structure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
6,10,14-Trimethylpentadecan-2-one: Similar in structure but lacks the double bond present in 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE.
Farnesyl acetone: Another related compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity. The presence of multiple methyl groups and the ketone functional group contribute to its versatility in various applications .
Propriétés
Numéro CAS |
3689-69-8 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
6,10,14-trimethylpentadec-5-en-2-one |
InChI |
InChI=1S/C18H34O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h13,15-16H,6-12,14H2,1-5H3 |
Clé InChI |
CKJHJTOHWZLGFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(=CCCC(=O)C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7,12-Dihydrobenzo[a]anthracene-7,12-dicarbaldehyde](/img/structure/B8280678.png)



![[5-(2-Benzofuryl) tetrazol-1-yl]acetic acid](/img/structure/B8280706.png)


